molecular formula C19H18N2O B14944544 4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile

4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile

Cat. No.: B14944544
M. Wt: 290.4 g/mol
InChI Key: QHVDONLMIINFHQ-UHFFFAOYSA-N
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Description

4-(3,4,4a,5,6,10b-Hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile is a complex organic compound with a unique structure that combines a pyranoquinoline core with a benzonitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors to form the pyranoquinoline core, followed by the introduction of the benzonitrile group through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,4a,5,6,10b-Hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzonitrile group or the pyranoquinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include a variety of quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-(3,4,4a,5,6,10b-Hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the ATPase activity of certain enzymes, resulting in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile is unique due to its combination of a pyranoquinoline core and a benzonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile

InChI

InChI=1S/C19H18N2O/c20-12-13-7-9-14(10-8-13)18-16-5-3-11-22-19(16)15-4-1-2-6-17(15)21-18/h1-2,4,6-10,16,18-19,21H,3,5,11H2

InChI Key

QHVDONLMIINFHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(NC3=CC=CC=C3C2OC1)C4=CC=C(C=C4)C#N

Origin of Product

United States

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